N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide
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Overview
Description
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound featuring a piperidine ring, a phenoxyacetyl group, and an ethanesulfonamide moiety
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets can lead to various biochemical changes, depending on the specific derivative and target involved.
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities and pharmacological applications . For instance, some piperidine-based compounds have been found to activate hypoxia-inducible factor 1 pathways .
Result of Action
Piperidine derivatives have been associated with various biological activities and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the phenoxyacetyl group.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction, where phenoxyacetic acid or its derivatives react with the piperidine intermediate under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the phenoxyacetyl moiety, converting it to an alcohol.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanesulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its interactions with enzymes and receptors. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the formulation of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-methylphenyl)methanesulfonamide
Uniqueness
Compared to similar compounds, N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide is unique due to its specific combination of functional groups. The presence of the phenoxyacetyl group provides distinct hydrophobic interactions, while the ethanesulfonamide moiety offers unique hydrogen bonding capabilities. These features contribute to its specific binding properties and biological activities, distinguishing it from other related compounds.
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-23(20,21)17-12-14-8-10-18(11-9-14)16(19)13-22-15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSGKGHUQGAZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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